![molecular formula C15H27NO3 B2937015 trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde CAS No. 180046-90-6](/img/structure/B2937015.png)

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde

Overview

Description

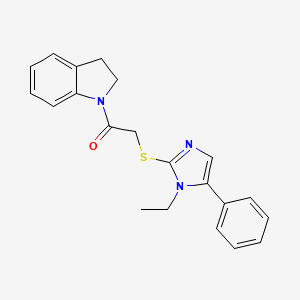

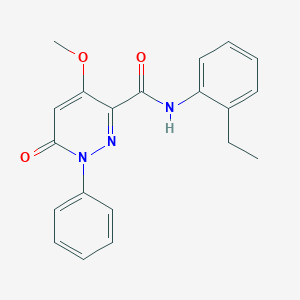

“trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde” is a chemical compound with the CAS Number: 180046-90-6 . It has a molecular weight of 241.33 and its IUPAC name is tert-butyl (4-formylcyclohexyl)methylcarbamate . It is a white to yellow solid .

Molecular Structure Analysis

The molecular structure of “trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde” can be represented by the linear formula C13H23NO3 . The InChI code for this compound is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16)/t10-,11- .Physical And Chemical Properties Analysis

“trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde” is a white to yellow solid . It has a molecular weight of 241.33 and its storage temperature is 4°C .Scientific Research Applications

Comprehensive Analysis of “trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde”

The compound “trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde”, also known as “tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate”, has several scientific research applications. Below is a detailed analysis of its unique applications across different fields:

Pharmaceutical Intermediate: This compound acts as a pharmaceutical intermediate in the synthesis of various drugs. It is particularly used in the preparation of N-Boc-protected proline methyl ester of calix4arene . This intermediate is crucial for catalyzing the enantioselective aldol reaction , which is a key step in the synthesis of many pharmaceuticals.

Enantioselective Synthesis: The enantioselective aldol reaction facilitated by this compound is essential for producing chiral molecules . These molecules are important for creating pharmaceuticals that are more effective and have fewer side effects due to their specific spatial orientation .

Organic Synthesis: In organic chemistry, “trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde” is used to introduce protecting groups in the synthesis of complex organic molecules. Protecting groups like the Boc group help in the stepwise construction of molecules without unwanted reactions at sensitive functional groups .

Catalyst Development: Researchers utilize this compound in the development of new catalysts. These catalysts can improve the efficiency and selectivity of chemical reactions, which is beneficial for industrial processes and the creation of fine chemicals .

Material Science: In material science, the compound finds application in the development of novel polymers and coatings . Its ability to react with various reagents allows for the creation of materials with desired properties such as increased durability or specific light absorption .

Biochemistry Research: The compound is used in biochemistry research to study enzyme-catalyzed reactions. By mimicking certain natural substrates, it helps in understanding the mechanisms of enzyme action and the design of enzyme inhibitors .

Analytical Chemistry: In analytical chemistry, “trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde” is used as a standard or reference compound in various analytical techniques to ensure the accuracy and reliability of experimental results .

Educational Purposes: Lastly, this compound is often used in academic settings for educational purposes. It provides a practical example for students learning about organic synthesis , reaction mechanisms , and pharmaceutical chemistry .

Safety and Hazards

The safety data sheet for “trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and wear chemical impermeable gloves . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVWCWFKYRHGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)

![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2936949.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2936952.png)

![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)